Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinone derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazolidinone ring, and an ethyl benzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Acetylation: The imidazolidinone derivative is acetylated using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the acetylated product with ethyl benzoate under acidic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Ethyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-fluorobenzoylacetate: This compound shares the fluorophenyl and ethyl benzoate moieties but lacks the imidazolidinone ring.
Indole Derivatives:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24FN3O4S |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H24FN3O4S/c1-3-31-22(30)16-8-10-17(11-9-16)25-20(28)14-19-21(29)26(2)23(32)27(19)13-12-15-6-4-5-7-18(15)24/h4-11,19H,3,12-14H2,1-2H3,(H,25,28) |
InChI Key |
FTNJUBPPRFHKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C |
Origin of Product |
United States |
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